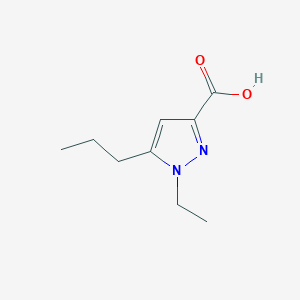

1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid

Description

Chemical Structure: 1-Ethyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 1368924-73-5) is a pyrazole derivative with an ethyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₁₄N₂O₂ (molecular weight: 182.22 g/mol). The compound is commercially available for research purposes, as noted by its inclusion in supplier catalogs like CymitQuimica and Shanghai Jixiang Bio .

Applications: Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(9(12)13)10-11(7)4-2/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGRQVIGQGMHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative. The reaction typically occurs under reflux conditions in an ethanol solvent.

Another method involves the alkylation of 1H-pyrazole-3-carboxylic acid with ethyl and propyl halides. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. These methods ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases. Its derivatives are investigated for their pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound increases water solubility compared to its ester analogs (e.g., ethyl ester in CAS 133261-07-1) .

- Acidity : The trifluoromethyl analog (CAS N/A) is expected to have a lower pKa due to the electron-withdrawing CF₃ group, enhancing acidity .

- Reactivity : The nitro-substituted derivative (CAS 1006441-04-8) may undergo reduction or nucleophilic aromatic substitution more readily than the propyl/ethyl analogs .

Biological Activity

1-Ethyl-5-propyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures to this compound have shown promising results in reducing inflammation in various animal models. A study reported that certain pyrazole derivatives achieved over 80% inhibition in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 86.72 | Standard |

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. For example, compounds similar to this compound have been tested against various cancer cell lines, including MCF7 and A549. These studies revealed that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | TBD |

| Compound X | MCF7 | 3.79 | Apoptosis induction |

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of novel pyrazoles were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. The compounds exhibited varying degrees of inhibition, with some reaching up to 85% compared to standard treatments .

- Anticancer Screening : Another study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis in targeted cancer cells .

The biological activities of pyrazole derivatives are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammation .

- Induction of Apoptosis : Many pyrazole compounds induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death, making them potential candidates for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Esterification/Condensation : Ethyl pyrazole carboxylate derivatives (e.g., ethyl 3-propyl-1H-pyrazole-5-carboxylate) are synthesized via palladium-catalyzed cross-coupling or alkylation reactions. For example, aryl boronic acids can react with brominated pyrazole esters under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) to introduce substituents .

Hydrolysis : The ethyl ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH. Reaction conditions (time, temperature) must be optimized to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze substituent effects on pyrazole ring protons (e.g., ethyl/propyl groups show distinct splitting patterns). For example, the carboxylic acid proton is typically absent due to exchange broadening, but ester derivatives show characteristic ethyl group signals (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) .

- IR Spectroscopy : Confirm carboxylic acid formation by detecting O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹). Ester intermediates show C=O stretches at ~1740 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₂O₂⁺ at m/z 183.1134) and fragmentation patterns .

Advanced Research Questions

Q. How to design analogs for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Methodological Answer:

- Substituent Modification : Replace the ethyl/propyl groups with bulkier alkyl chains (e.g., isopropyl, cyclopropyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate steric/electronic effects. Evidence from related pyrazole derivatives (e.g., 1-methyl-4-nitro-3-propyl analogs) suggests nitro groups enhance binding to reductase enzymes .

- Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or tetrazole groups to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What computational strategies predict interactions with enzymes like PYCR1?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model the compound’s binding to PYCR1’s active site. Pyrazole carboxylates often coordinate with catalytic zinc ions or form hydrogen bonds with residues like Arg76 and Asp149 .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Parameters like root-mean-square deviation (RMSD) and binding free energy (MM-GBSA) quantify interaction strength .

Q. How to address discrepancies in reported stability data for pyrazole carboxylic acids?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation products via HPLC-MS. For example, ester derivatives hydrolyze faster under alkaline conditions (t₁/₂ < 24 hrs at pH 12) .

- Contradiction Resolution : Compare experimental results with literature. If data conflicts (e.g., shelf-life estimates), validate using orthogonal methods like differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What are the optimal storage conditions for this compound?

Methodological Answer :

- Short-Term Storage : Store at room temperature in airtight containers with desiccants (silica gel) to prevent hydrolysis.

- Long-Term Storage : Use amber vials at -20°C under inert gas (N₂/Ar) to minimize oxidation. Related analogs (e.g., ethyl 1-methyl-5-phenyl derivatives) remain stable for >12 months under these conditions .

Key Takeaways for Researchers

- Synthesis : Prioritize palladium-catalyzed coupling for regioselective substitution.

- Characterization : Combine NMR, IR, and HRMS for unambiguous identification.

- SAR : Nitro and trifluoromethyl groups enhance bioactivity in enzyme inhibition.

- Safety : While direct toxicity data is limited, related compounds show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.